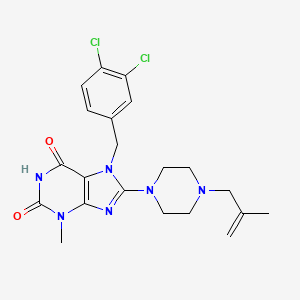![molecular formula C18H21N3O4 B2894282 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate CAS No. 2097894-85-2](/img/structure/B2894282.png)
2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a core unit in various drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Pyrrolidine is a cyclic amine, and its derivatives also have various applications in medicinal chemistry.
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A recent sustainable protocol involves the C-3 functionalization of quinoxalin-2 (1H)-ones . This method has been used to construct various bonds via the C–H functionalization of quinoxalin-2 (1H)-ones .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives are diverse. For instance, the C-3 functionalization of quinoxalin-2 (1H)-ones has been used to construct various bonds .科学的研究の応用
Chemical Synthesis and Reactivity
- The compound has been involved in addition reactions of heterocyclic compounds, serving as a precursor in the synthesis of quinolizine derivatives through reactions with acetylenic esters. These derivatives are crucial for further chemical transformations and have potential applications in developing new materials and molecules with specific properties (Acheson & Woollard, 1975).
Biological Activity
- Research on related quinoxaline derivatives has shown antimicrobial properties, suggesting potential applications in pharmaceutical development. For instance, the synthesis and docking studies of quinoxaline compounds have been reported, indicating their capability to serve as antimicrobial agents (Srivani, Laxminarayana, & Chary, 2019).
Material Science and Catalysis
- The ligand-free Cu-catalyzed synthesis of pyrrolo[1,2-a]quinolines highlights the utility of quinoxaline derivatives in material science, showcasing their role in facilitating the synthesis of complex heterocyclic structures, which are valuable in material science and catalysis (Yu et al., 2016).
Sensor Technology
- Quinoxaline derivatives have been utilized in the development of chemosensors for metal ions. For example, a study describes a chemosensor capable of selectively monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the application of these compounds in environmental monitoring and biomedical research (Park et al., 2015).
Catalytic Behavior and Reactivity
- The synthesis and characterization of metal complexes bearing quinoxalinyl-iminopyridines have shown significant catalytic behavior towards ethylene reactivity, indicating their potential use in catalytic processes within industrial and research settings (Sun et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
[2-methyl-1-oxo-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(22)25-18(2,3)17(23)21-9-8-13(11-21)24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKEZLEJRQMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)
![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)
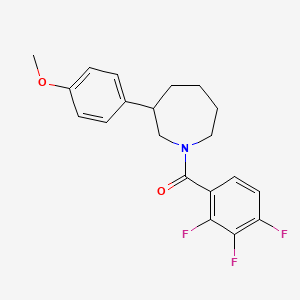
![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)

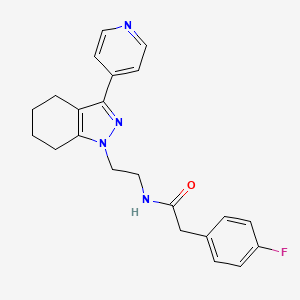
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)
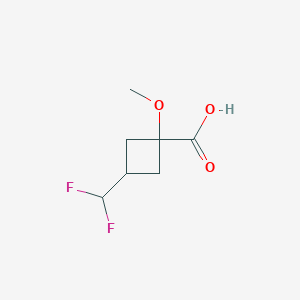
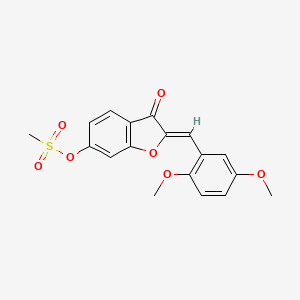
![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2894219.png)

